2'-Bromo-4'-chloro-5'-fluorophenacyl bromide
Overview
Description
2’-Bromo-4’-chloro-5’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl bromides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated derivative of acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-chloro-5’-fluorophenacyl bromide typically involves the bromination of 4’-chloro-5’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature of around 90°C to ensure efficient bromination .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-chloro-5’-fluorophenacyl bromide can be scaled up by optimizing the reaction parameters such as temperature, reaction time, and the concentration of reagents. The process involves the use of large-scale reactors and continuous monitoring to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-chloro-5’-fluorophenacyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Bromo-4’-chloro-5’-fluorophenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites on biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme inhibition studies and the development of targeted pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Chloro-4-fluorophenacyl bromide
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
2’-Bromo-4’-chloro-5’-fluorophenacyl bromide is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-chloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJWEOJEKHKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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